![molecular formula C17H20O2 B14447395 1,1'-[(2-Ethoxyethoxy)methylene]dibenzene CAS No. 75116-74-4](/img/structure/B14447395.png)
1,1'-[(2-Ethoxyethoxy)methylene]dibenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[(2-Ethoxyethoxy)methylene]dibenzene is an organic compound that belongs to the class of benzene derivatives It is characterized by the presence of two benzene rings connected by a methylene bridge, which is further substituted with an ethoxyethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(2-Ethoxyethoxy)methylene]dibenzene typically involves the reaction of benzyl chloride with ethylene glycol in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of ethylene glycol attacks the benzyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 1,1’-[(2-Ethoxyethoxy)methylene]dibenzene can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,1’-[(2-Ethoxyethoxy)methylene]dibenzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzaldehyde derivatives.
Reduction: Reduction reactions can convert the compound into benzyl alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Halogenated and nitrated benzene derivatives.
Scientific Research Applications
1,1’-[(2-Ethoxyethoxy)methylene]dibenzene has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1,1’-[(2-Ethoxyethoxy)methylene]dibenzene involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in cellular processes and pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Dibenzyl Ether: Similar structure but lacks the ethoxyethoxy group.
Benzyl Alcohol: Contains a hydroxyl group instead of the ethoxyethoxy group.
Benzaldehyde: Contains an aldehyde group instead of the ethoxyethoxy group.
Uniqueness
1,1’-[(2-Ethoxyethoxy)methylene]dibenzene is unique due to the presence of the ethoxyethoxy group, which imparts distinct chemical and physical properties
Properties
CAS No. |
75116-74-4 |
|---|---|
Molecular Formula |
C17H20O2 |
Molecular Weight |
256.34 g/mol |
IUPAC Name |
[2-ethoxyethoxy(phenyl)methyl]benzene |
InChI |
InChI=1S/C17H20O2/c1-2-18-13-14-19-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,17H,2,13-14H2,1H3 |
InChI Key |
HACUVYHJTCFAMX-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOC(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(3,4-Dimethoxyphenyl)methyl]aziridine-2-carbonitrile](/img/structure/B14447322.png)
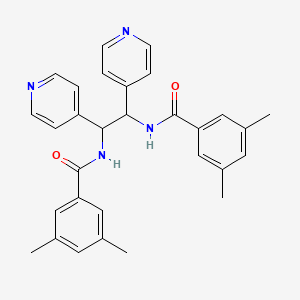
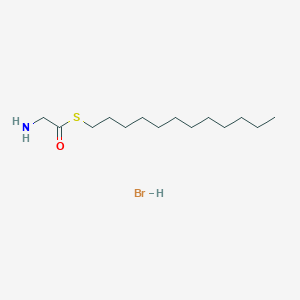
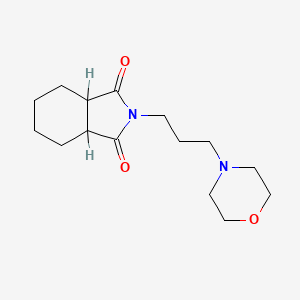
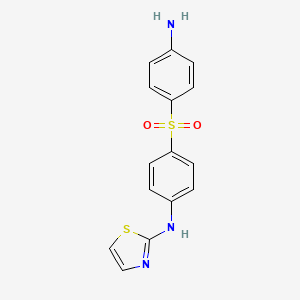
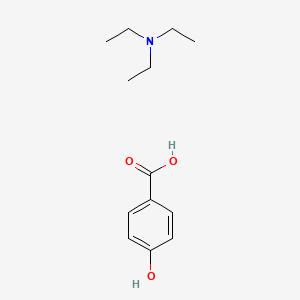
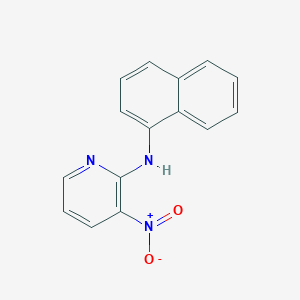
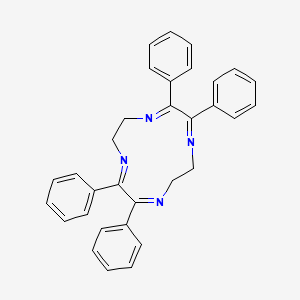
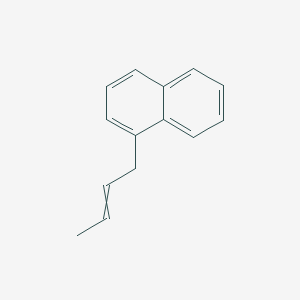
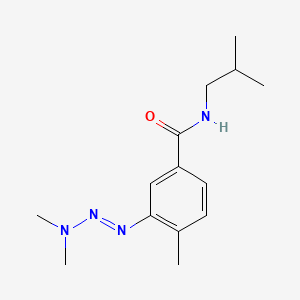

![9-[(Naphthalen-1-YL)methyl]anthracene](/img/structure/B14447385.png)
![7b-Methyl-7bH-cyclopent[cd]indene](/img/structure/B14447398.png)
